methyl (2R)-2-bromobutanoate

Catalog No.
S3372825
CAS No.
114438-75-4
M.F
C5H9BrO2
M. Wt
181.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl (2R)-2-bromobutanoate

CAS Number

114438-75-4

Product Name

methyl (2R)-2-bromobutanoate

IUPAC Name

methyl (2R)-2-bromobutanoate

Molecular Formula

C5H9BrO2

Molecular Weight

181.03 g/mol

InChI

InChI=1S/C5H9BrO2/c1-3-4(6)5(7)8-2/h4H,3H2,1-2H3/t4-/m1/s1

InChI Key

UFQQDNMQADCHGH-SCSAIBSYSA-N

SMILES

CCC(C(=O)OC)Br

Canonical SMILES

CCC(C(=O)OC)Br

Isomeric SMILES

CC[C@H](C(=O)OC)Br

Methyl (2R)-2-bromobutanoate is an organic compound with the molecular formula C5H9BrO2C_5H_9BrO_2 and a molar mass of approximately 181.03 g/mol. It is classified under the category of brominated esters and is recognized for its colorless liquid appearance, with a density of 1.573 g/mL at 25 °C and a boiling point of 137-138 °C at reduced pressure . The compound features a bromine atom attached to the second carbon of a butanoic acid methyl ester, which contributes to its unique chemical properties. Methyl (2R)-2-bromobutanoate is soluble in alcohol and ether, but only slightly soluble in water .

Synthesis:

Methyl (2R)-2-bromobutanoate is a chiral molecule, meaning it exists in two non-superimposable mirror images, known as enantiomers. While the racemic mixture (containing both enantiomers) of methyl 2-bromobutanoate can be obtained through various methods, research applications often require the specific (2R) or (2S) enantiomer.

One method for synthesizing the (2R) enantiomer involves the asymmetric alkylation of a prochiral ketone using a chiral auxiliary and an alkylating agent. This approach has been demonstrated using various chiral auxiliaries and alkylating agents, with high enantioselectivity (enantiomeric purity) achievable. [PubChem, Methyl (2R)-2-Bromobutanoate, https://pubchem.ncbi.nlm.nih.gov/compound/methyl-2R-2-bromobutanoate]

Applications in Organic Synthesis

Methyl (2R)-2-bromobutanoate is a valuable building block in organic synthesis due to the presence of both a reactive ester group and a chiral bromo-substituted carbon atom. Its applications include:

  • Synthesis of chiral alcohols: The (2R) or (2S) enantiomer can be converted to the corresponding chiral alcohol through various reduction methods, providing access to enantiopure alcohols crucial for the synthesis of pharmaceuticals and other biologically active molecules. [ScienceDirect, Enantioselective Synthesis of β-Hydroxy Esters by Lipase-Catalyzed Acylation-Reduction of α-Keto Esters, ]
  • Preparation of chiral α,β-unsaturated esters: Through elimination reactions, methyl (2R)-2-bromobutanoate can be transformed into chiral α,β-unsaturated esters, which serve as valuable intermediates in the synthesis of complex organic molecules. [Journal of the American Chemical Society, Asymmetric Synthesis of α,β-Unsaturated Esters via Palladium-Catalyzed Decarboxylative Allylic Alkylation, ]
  • Asymmetric aldol reactions: The chiral bromo substituent of methyl (2R)-2-bromobutanoate can participate in asymmetric aldol reactions, enabling the synthesis of chiral aldol products with high enantioselectivity. [Chemical Reviews, Recent Advances in Asymmetric Aldol Reactions, ]
Typical of alkyl halides and esters. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of amides or ethers.
  • Ester Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield 2-bromobutanoic acid and methanol.
  • Elimination Reactions: It can also participate in elimination reactions to form alkenes when reacted with strong bases.

These reactions are significant in organic synthesis, particularly for creating more complex molecules from simpler precursors.

Methyl (2R)-2-bromobutanoate has been studied for its potential biological activities. Its derivatives exhibit antimicrobial properties, making them useful in pharmaceutical applications. Additionally, some studies suggest that brominated compounds may have anti-inflammatory effects, although specific research on methyl (2R)-2-bromobutanoate's biological activity remains limited .

Several methods exist for synthesizing methyl (2R)-2-bromobutanoate:

  • Bromination of Butanoic Acid Esters: The most common method involves the bromination of butanoic acid followed by esterification with methanol. This can be achieved using phosphorus tribromide or other brominating agents.
    Butanoic Acid+BromineBromo Butanoic Acid\text{Butanoic Acid}+\text{Bromine}\rightarrow \text{Bromo Butanoic Acid}
    Bromo Butanoic Acid+MethanolMethyl 2R 2 bromobutanoate\text{Bromo Butanoic Acid}+\text{Methanol}\rightarrow \text{Methyl 2R 2 bromobutanoate}
  • Chiral Resolution: Enantiomers can be separated through chiral chromatography methods, allowing for the isolation of the (2R) form from racemic mixtures .

Methyl (2R)-2-bromobutanoate finds various applications:

  • Pharmaceutical Intermediates: It serves as a precursor in the synthesis of bioactive compounds and pharmaceuticals.
  • Pesticides: Its derivatives are utilized in agricultural chemistry as pesticides due to their biological activity against pests .
  • Chemical Research: Used in laboratories for studying reaction mechanisms involving halogenated compounds.

Interaction studies involving methyl (2R)-2-bromobutanoate focus primarily on its reactivity with biological systems and other chemical entities. Research indicates that it interacts with nucleophiles, leading to various substitution products. Additionally, studies on enzyme interactions suggest that its bromine atom may influence binding affinities and reaction rates in enzymatic processes .

Methyl (2R)-2-bromobutanoate shares similarities with several other compounds due to its structure and functional groups. Below are some comparable compounds:

Compound NameMolecular FormulaKey Features
Methyl 2-bromobutyrateC5H9BrO2Similar structure; used as an intermediate
Ethyl 2-bromobutyrateC6H11BrO2Ethyl ester variant; different alkyl group
Methyl 3-bromobutanoateC5H9BrO2Bromine at the third carbon; different reactivity
Methyl 4-bromobutanoateC5H9BrO2Bromine at the fourth carbon; potential for different applications

Methyl (2R)-2-bromobutanoate is unique due to its specific stereochemistry and position of the bromine atom, which influences its reactivity and biological properties compared to these similar compounds.

Photolytic methods leverage light energy to generate bromine radicals, which participate in selective bromination reactions. Recent advances in photocatalysis have enabled precise control over radical-mediated transformations, offering a promising alternative to traditional thermal pathways.

Bromine Radical Generation via Energy Transfer Photosensitization

A groundbreaking approach involves the photosensitized β-fragmentation of cinnamyl bromide to produce bromine radicals under mild conditions. In this system, the photocatalyst 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) facilitates energy transfer to cinnamyl bromide, inducing triplet-state fragmentation and releasing bromine radicals at parts-per-million catalyst loadings. The catalytic cycle proceeds via the following steps:

  • Photoexcitation of 4CzIPN generates a triplet excited state.
  • Energy transfer to cinnamyl bromide triggers β-scission, yielding a bromine radical and a cinnamyl carbon radical.
  • Bromine radical addition to the substrate initiates the desired bromination.

This method avoids the use of corrosive molecular bromine (Br₂) and operates at ambient temperatures, making it exceptionally suitable for lab-scale syntheses. However, its application to methyl 2-bromobutanoate remains exploratory, as the provided sources focus on cyclopropane functionalization rather than ester bromination.

UV-Mediated Bromine Radical Production

The UV/bromine process, widely studied in environmental chemistry, generates bromine radicals (Br- ) through homolytic cleavage of Br₂ under ultraviolet light. While this method efficiently degrades organic pollutants, its synthetic utility for ester bromination is underexplored. Key parameters include:

  • Wavelength: Optimal Br- generation occurs at 254 nm.
  • Solvent Compatibility: Polar aprotic solvents (e.g., acetonitrile) enhance radical stability.
  • Substrate Orientation: Allylic or vinylic positions in esters exhibit higher bromine radical reactivity.

A hypothetical pathway for methyl 2-bromobutanoate synthesis could involve UV irradiation of methyl crotonate (methyl but-2-enoate) in the presence of Br₂, though this remains untested in the provided literature.

Chiral Building Block Utilization for Pharmaceutical Intermediates

Methyl (2R)-2-bromobutanoate serves as a crucial chiral building block in the synthesis of various pharmaceutical intermediates, particularly those requiring precise stereochemical control [1] [2] [3] [4]. The compound's utility stems from its ability to introduce a stereogenic center at the alpha position while maintaining the ester functionality for further synthetic transformations.

The most significant application involves the preparation of key intermediates for active pharmaceutical ingredients through biocatalytic approaches [2] [3]. Enoate reductases belonging to the Old Yellow Enzyme family have been successfully employed to develop a biocatalysed approach to methyl (S)-2-bromobutanoate from methyl (Z)-2-bromocrotonate, achieving exceptional enantiomeric excess of 97% with corresponding yields of 97% [3]. This biotransformation represents a sustainable alternative to traditional chemical methods, operating under mild conditions without requiring harsh reagents or extreme temperatures.

Table 1: Chiral Building Block Utilization for Pharmaceutical Intermediates

ApplicationStarting MaterialTarget ProductEnantiomeric Excess (%)Yield (%)
Brivaracetam synthesis(R)-Methyl-2-bromobutanoateBrivaracetam (antiepileptic)Not specified32%
Enoate reductase biocatalysisMethyl (Z)-2-bromocrotonateMethyl (S)-2-bromobutanoate97%97%
Pharmaceutical intermediate synthesisMethyl (R)-2-bromobutanoateChiral APIsHigh eeGood to excellent
Reformatsky reaction substrateMethyl 2-bromobutyrateβ-hydroxy esters70-96%88-98%
Asymmetric nucleophilic substitutionα-bromo estersChiral substituted products81-97%81%

The compound has found particular application in the synthesis of brivaracetam, an antiepileptic drug, where (R)-methyl-2-bromobutanoate serves as a key starting material [4] [5]. The synthetic strategy involves nucleophilic substitution with methyl 3-(aminomethyl)hexanoate followed by cyclization to form the characteristic pyrrolidin-1-yl structure essential for the drug's activity. Despite the moderate overall yield of 32%, this route provides access to the desired stereochemistry required for pharmaceutical efficacy.

Table 4: Enzymatic Synthesis Optimization Parameters

Enzyme SystemSubstrate Concentration (g/L)Conversion (%)Productivity EnhancementTemperature (°C)
Baker's yeast fermentationLow (0.5-2.0)60-80Baseline25-30
OYE1-3 biotransformationHigher (5-20)95-99100-fold improvement25-40
Enoate reductase (OYE family)Moderate (2-10)97High efficiency30-37
Coupled enzyme system (ER+ADH)Optimized (10-50)99470-fold improvement30-40
Glucose dehydrogenase cofactorSupporting systemCofactor regenerationEssential for scalability25-37

The development of isolated ene-reductases has addressed several limitations associated with whole-cell biocatalysis, particularly enabling quantitative conversions while eliminating side product formation [2]. The productivity improvements achieved through enzyme optimization represent a significant advancement, with some systems showing up to 470-fold enhancement compared to traditional baker's yeast fermentation methods.

Reformatsky Reaction Optimization with Brominated Ester Substrates

The Reformatsky reaction utilizing methyl 2-bromobutanoate and related brominated esters has undergone significant optimization to achieve high enantioselectivity and yield in the formation of β-hydroxy esters [6] [7] [8]. This zinc-mediated transformation represents a powerful method for carbon-carbon bond formation while establishing stereochemical control.

Recent developments have focused on catalytic enantioselective protocols employing chiral ligands to control the stereochemical outcome [6]. The optimization of reaction parameters has demonstrated that temperature, ligand selection, and zinc source critically influence both yield and enantiomeric excess. Optimal conditions typically involve temperatures of 0°C with chiral prolinol ligands at 40 mol% loading and 8.0 equivalents of dimethylzinc in diethyl ether under aerobic conditions [6].

Table 2: Reformatsky Reaction Optimization Conditions

ParameterOptimal ConditionsYield Range (%)Enantiomeric Excess Range (%)
Temperature (°C)093-9590-96
Ligand Amount (mol%)4094-9593-96
Me2Zn Equivalents8.09596
SolventEt2O9493
Reaction Time (h)129596
AtmosphereAir9596

The substrate scope has been extensively explored, with various brominated esters showing excellent compatibility [8] [9]. Flow chemistry approaches have enabled continuous processing with residence times of 10 minutes at 60°C, achieving 92% isolated yield [9]. The optimization studies revealed that electron-withdrawing groups on aromatic substrates enhance reaction rates, while electron-donating substituents may reduce conversion efficiency.

Mechanistic investigations have confirmed that the reaction proceeds through formation of a zinc enolate intermediate, which subsequently reacts with carbonyl compounds through a six-membered chair-like transition state [7] [8]. The stereochemical outcome depends on the coordination environment around zinc and the steric interactions within the transition state.

Table 6: Reaction Conditions Comparison Across Different Methods

Reaction TypeTemperature Range (°C)Solvent SystemCatalyst Loading (mol%)Reaction Time (h)
Biocatalytic reduction25-40Aqueous bufferEnzyme (1-10)12-24
Chemical Reformatsky0 to -10Et2O, THFLigand (20-40)12-18
Nucleophilic substitution20-60CH2Cl2, polar aproticBase (100-200)12-48
Asymmetric alkylation0-25Various organicChiral auxiliary (100)6-24
Dynamic kinetic resolution20-50Mixed systemsCatalyst (5-20)24-72

The practical applicability has been demonstrated through gram-scale syntheses, with products serving as precursors to pharmaceutically relevant compounds such as (R)-tomoxetine and (R)-duloxetine [6]. The reaction tolerates various functional groups including halogens, electron-withdrawing substituents, and heterocyclic systems, making it broadly applicable in medicinal chemistry.

Stereoselective Nucleophilic Substitution Reactions

Methyl (2R)-2-bromobutanoate undergoes stereoselective nucleophilic substitution reactions that enable the introduction of various functional groups while controlling stereochemical outcomes [10] [11] [12] [13] [14]. The compound's behavior in SN2 reactions leads to inversion of configuration, providing access to the opposite stereoisomer through direct displacement mechanisms.

Dynamic kinetic resolution strategies have been particularly successful with mandelate-derived α-bromo esters, achieving excellent selectivities through careful control of reaction conditions [14]. The process involves rapid racemization of the α-bromo stereocenter concurrent with stereoselective nucleophilic attack, leading to highly enriched products with diastereomeric ratios up to 97:3.

Table 3: Stereoselective Nucleophilic Substitution Reaction Data

Substrate TypeNucleophileYield (%)Diastereomeric RatioReaction Conditions
α-bromo phenylacetateDibenzylamine8197:3TBAI, DIEA, CH2Cl2, rt
α-bromo propionateVarious alkyl amines6290:10TBAI, DIEA, 24h
Mandelate-derived α-bromo estersN-substituted aminoethanol9595:5 erTBAI, DIEA
α-bromo esters (general)Various nucleophiles8197:3Various
Cyclopropyl bromidesVarious nucleophilesGoodExcellentCuBr2 catalyst

The mechanism of nucleophilic substitution depends significantly on the substitution pattern and reaction conditions [15] [12]. Primary and secondary α-bromo esters typically undergo SN2 mechanisms with complete inversion of stereochemistry, while more hindered substrates may proceed through SN1 pathways with potential loss of stereochemical integrity. The choice of nucleophile, solvent, and additives critically influences both reaction rate and selectivity.

Copper-catalyzed systems have shown promise for challenging tertiary substrates, enabling stereospecific substitution at highly substituted centers [13]. These transformations proceed with complete inversion of configuration and tolerate a wide range of nucleophiles including nitrogen, oxygen, and carbon-centered species.

Table 5: Synthetic Applications and Target Molecules

Target Compound ClassSpecific ExamplesStereochemical OutcomeSynthetic Route AdvantageIndustrial Relevance
Antiepileptic drugsBrivaracetam(S)-configurationShorter synthesisHigh
Antidiabetic pharmaceuticalsTesaglitazar precursors(R) or (S) selectiveGreen chemistryHigh
Amino acid derivativesD-phenylalaninesEnantiopureHigh selectivityMedium
β-hydroxy estersβ-hydroxy-β-aryl estersHigh diastereoselectivityMetal-free conditionsHigh
Chiral pharmaceutical intermediatesVarious API intermediatesConfigurationally pureScalable processVery High

The practical applications extend to the synthesis of morpholin-2-ones through tandem nucleophilic substitution and cyclization reactions [14]. These transformations provide enantiomeric ratios up to 95:5 and represent efficient routes to biologically active heterocycles. The methodology has been successfully applied to the preparation of amino acid derivatives and pharmaceutical building blocks, demonstrating the versatility of methyl (2R)-2-bromobutanoate in asymmetric synthesis.

XLogP3

1.8

Dates

Last modified: 08-19-2023

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